molecular formula C₂₇H₃₂D₃ClN₂O₇ B1162780 Moexipril-d3 Hydrochloride

Moexipril-d3 Hydrochloride

カタログ番号: B1162780
分子量: 538.05
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Moexipril-d3 Hydrochloride is a deuterated analog of moexipril hydrochloride, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug used in hypertension management. The deuterium substitution (denoted by "-d3") typically replaces hydrogen atoms at specific positions, often to slow metabolic degradation in pharmacokinetic studies. Structurally, moexipril hydrochloride is defined as [3S-[2[R(R)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid monohydrochloride . It converts enzymatically to its active metabolite, moexiprilat, which inhibits ACE with high selectivity .

特性

分子式

C₂₇H₃₂D₃ClN₂O₇

分子量

538.05

同義語

(3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid-d3 Hydrochloride;  CI-925-d3;  RS-10085-197-d3;  SPM-925-d3;  Fempress-d3;  Perdix-d3;  Univasc-d3; 

製品の起源

United States

化学反応の分析

Key Reaction Conditions:

ParameterValue/DescriptionSource
Reaction Temperature20–25°C
SolventAnhydrous dichloromethane or ethanol
Yield OptimizationpH 4.5–5.5; inert atmosphere

Hydrolysis to Active Metabolite (Moexiprilat-d3)

Moexipril-d3 hydrochloride acts as a prodrug, undergoing enzymatic hydrolysis to its active form, moexiprilat-d3 :

  • Catalysts : Carboxyesterases in liver and plasma .

  • Reaction Pathway :

    Moexipril d3HydrolysisMoexiprilat d3+Ethanol d3\text{Moexipril d3}\xrightarrow{\text{Hydrolysis}}\text{Moexiprilat d3}+\text{Ethanol d3}

Kinetic Data:

ParameterValueMethodSource
Hydrolysis Rate (k)3.67×105s13.67\times 10^{-5}\,\text{s}^{-1}HPLC (pH 2.0)
Bioactivation Half-life2–9 hoursPharmacokinetic study

Degradation Pathways

Stability studies reveal pH- and temperature-dependent degradation mechanisms:

Acidic Hydrolysis

  • Conditions : pH < 3.0, aqueous solution .

  • Products : Degradation fragments via cleavage of ester and amide bonds .

Oxidative Degradation

  • Conditions : Exposure to UV light or peroxides .

  • Outcome : Formation of diketopiperazine derivatives and quinoline analogs .

Solid-State Stability

Moexipril-d3 hydrochloride exhibits first-order degradation kinetics in solid-state stability studies :

  • Accelerated Conditions : 76.4% relative humidity, 90°C.

  • Degradation Constant : k=3.67×105s1k=3.67\times 10^{-5}\,\text{s}^{-1} .

Interaction with Co-Formulated Agents

When combined with hydrochlorothiazide (HCTZ), moexipril-d3 shows no significant interaction in:

  • Dissolution Profiles : Maintains >85% release within 30 minutes .

  • Stability : No cross-reactivity or byproduct formation observed over 24 months .

Spectrophotometric Analysis

  • Method : First-order derivative UV spectroscopy at 220 nm .

  • Linearity : r=0.999r=0.999 over 0.00012–0.0012% concentration .

Chromatographic Profiling

ParameterHPLC ConditionsSource
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhasePhosphate buffer (pH 2.0):ACN (1:1)
Retention Time4.2 ± 0.1 minutes

類似化合物との比較

Structural Comparison

Moexipril hydrochloride shares core features with other ACE inhibitors, such as a proline-like moiety and ester group for prodrug activation. Key distinctions include:

  • 6,7-Dimethoxy substitution on the isoquinoline ring, enhancing lipophilicity and ACE binding affinity .
  • Ethoxycarbonyl group facilitating hydrolysis to moexiprilat .

Table 1: Structural Features of Moexipril HCl and Similar ACE Inhibitors

Compound Key Structural Features Prodrug Activation Pathway
Moexipril HCl 6,7-Dimethoxyisoquinoline, ethoxycarbonyl Ester hydrolysis to diacid
Enalapril Bicyclic proline analog, ethyl ester Hepatic esterase cleavage
Fosinopril Phosphinyl-containing ester Phosphodiesterase cleavage
Lisinopril Lysine-proline analog (non-prodrug) Direct ACE inhibition
Pharmacological Activity

Moexiprilat demonstrates potent ACE inhibition, with IC50 values of 2.6 nmol/L (guinea pig serum) and 4.9 nmol/L (rabbit lung ACE) , comparable to enalaprilat but with distinct tissue selectivity . In hypertensive rat models, moexipril showed a threshold dose of 0.3 mg/kg , reducing blood pressure by ~70 mmHg at 3 mg/kg .

Table 2: Pharmacokinetic Parameters

Parameter Moexipril HCl Enalapril Fosinopril
pKa (25°C) 3.05, 5.40 3.0, 5.5 3.1, 4.7
LogP (pH 7.5) 0.25 0.88 1.75
Active Metabolite Moexiprilat Enalaprilat Fosinoprilat
Stability and Degradation

Moexipril hydrochloride degrades under humid conditions (363 K), following the equation:
$$ \ln k_i = (0.0676 \pm 0.016) \cdot RH\% - (15.53 \pm 0.78) $$

Degradation products include diketopiperazine derivatives, identified via HPLC-MS . This sensitivity to humidity contrasts with more stable ACE inhibitors like lisinopril, which lacks ester groups .

Table 3: Stability Data

Condition Degradation Rate (Moexipril HCl) Comparison with Enalapril
363 K, 75% RH $k_i = 0.0676 \cdot RH - 15.53$ Enalapril: Slower hydrolysis

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。